ジシクロペンタジエニルビスフェノールシアネートエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dicyclopentadienylbisphenol cyanate ester is a specialized compound known for its unique chemical structure and properties. It is primarily used in the production of high-performance composite materials, particularly in the aerospace, automotive, and electronics industries. This compound is valued for its excellent thermal stability, mechanical strength, and dielectric properties, making it suitable for applications requiring high-performance materials .

科学的研究の応用

Dicyclopentadienylbisphenol cyanate ester has a wide range of scientific research applications, including:

作用機序

Target of Action

Dicyclopentadienylbisphenol cyanate ester (DCPDCE) primarily targets the formation of high-performance polymers and composites . It is used in the production of epoxy co-polymers , which are known for their high strength-to-weight ratio, outstanding dimensional stability, and creep resistance under mechanical stress .

Mode of Action

DCPDCE is synthesized by carefully reacting dicyclopentadienyl bisphenol with cyanic acid to create bisphenol A cyanate ester prepolymer . This phase is essential for achieving the desired molecular architecture for polymerization . DCPDCE transforms into a strongly cross-linked network upon curing . The chemical evolution gives the material better thermal stability and mechanical strength .

Biochemical Pathways

The biochemical pathway of DCPDCE involves the copolymerization between epoxy and DCPDCE . This process results in the formation of co-polymers with unique viscoelastic properties . The introduction of E51 in the co-polymers effectively improves the toughness of DCPDCE, while the thermal dimensional stability would be weakened .

Result of Action

The result of DCPDCE’s action is the formation of a strongly cross-linked network that exhibits better thermal stability and mechanical strength . This makes DCPDCE a good choice for high-performance composites, especially those with low dielectric materials .

Action Environment

The curing chemistry of DCPDCE, which affects its characteristics and application performance, must be carefully managed . Factors such as curing temperature and time are crucial to DCPDCE solid curing . Moreover, DCPDCE’s excellent balance of features, including improved dielectric performance, makes it adaptable to various environmental factors .

準備方法

Synthetic Routes and Reaction Conditions

Dicyclopentadienylbisphenol cyanate ester is synthesized by reacting dicyclopentadiene with bisphenol-A and adding cyanic acid. This meticulous methodology ensures the production of a high-purity product that performs well in composite material manufacturing . The synthesis involves carefully controlled reaction conditions to manage the molecular structure, which directly affects the material’s properties.

Industrial Production Methods

In industrial settings, the production of dicyclopentadienylbisphenol cyanate ester follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to maintain consistency. The industrial production methods are designed to be efficient and cost-effective while ensuring the compound’s high performance in various applications .

化学反応の分析

Types of Reactions

Dicyclopentadienylbisphenol cyanate ester undergoes several types of chemical reactions, including:

Cyclotrimerization: This reaction forms a triazine ring structure, which is a key feature of cyanate ester resins.

Polymerization: The compound can polymerize to form high-performance polymers with excellent mechanical and thermal properties.

Common Reagents and Conditions

Common reagents used in reactions involving dicyclopentadienylbisphenol cyanate ester include catalysts that facilitate cyclotrimerization and polymerization. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving dicyclopentadienylbisphenol cyanate ester include high-performance polymers and composite materials. These products are characterized by their enhanced mechanical strength, thermal stability, and dielectric properties, making them suitable for demanding applications .

類似化合物との比較

Similar Compounds

Similar compounds to dicyclopentadienylbisphenol cyanate ester include other cyanate ester resins, such as bisphenol-A dicyanate and novolac cyanate esters .

Uniqueness

Dicyclopentadienylbisphenol cyanate ester stands out due to its unique molecular structure, which provides enhanced toughness, durability, and thermal stability compared to other cyanate ester resins. Its lower viscosity also simplifies processing, allowing for more intricate shapes and structures .

特性

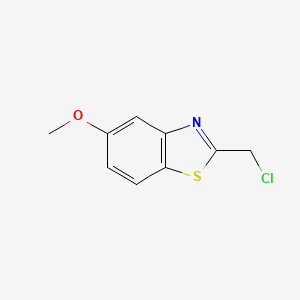

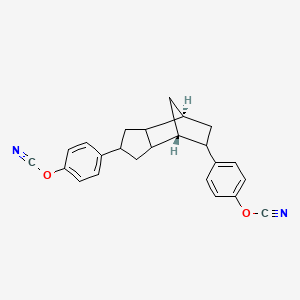

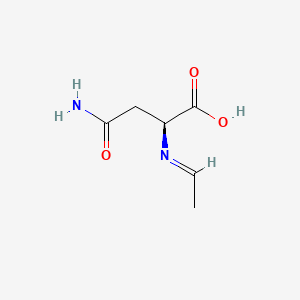

IUPAC Name |

[4-[(1S,7S)-4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2/t17?,18-,21?,22?,23?,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDCNZOJNSJLMS-PHWWCQNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC([C@@H]1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/new.no-structure.jpg)

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)